molecular formula C16H25N3O4 B8090312 di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate

di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate

Cat. No.: B8090312
M. Wt: 323.39 g/mol
InChI Key: PMBNYDMFYBMIFL-UHFFFAOYSA-N
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Description

Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is a chemical compound with the molecular formula C15H23N3O4 It is a derivative of imidazo[4,5-c]pyridine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

The synthesis of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and di-tert-butyl dicarbonate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.

    Synthetic Route: The process involves the formation of an intermediate, which is then cyclized to form the imidazo[4,5-c]pyridine core. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction to meet commercial demands.

Chemical Reactions Analysis

Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can be compared with other similar compounds such as:

    tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: This compound has a similar core structure but differs in the functional groups attached.

    tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: Another related compound with a different heterocyclic core.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

ditert-butyl 6,7-dihydro-4H-imidazo[4,5-c]pyridine-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-8-7-12-11(9-18)17-10-19(12)14(21)23-16(4,5)6/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBNYDMFYBMIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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